molecular formula C7H13NO2 B066011 Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate CAS No. 180978-02-3

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate

Cat. No.: B066011
CAS No.: 180978-02-3
M. Wt: 143.18 g/mol
InChI Key: OBTGJTFLRUWIMG-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is a chiral, stereochemically defined pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate and a versatile chiral building block for the construction of complex molecules. Its constrained pyrrolidine ring, a common scaffold in bioactive compounds, mimics a proline residue while the defined (2R,3S) stereochemistry and the 3-methyl substitution introduce steric and electronic nuances that are crucial for modulating biological activity and optimizing drug-target interactions.

Properties

IUPAC Name

methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTGJTFLRUWIMG-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a chiral pyrrolidine derivative that has been investigated for various biological properties. Its structural configuration allows it to interact with biological systems in unique ways, making it a valuable compound in drug development and synthetic chemistry.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies indicate that it may inhibit the growth of various bacterial strains, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .
  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits anticancer properties. It may induce apoptosis in cancer cells through specific pathways, although further research is needed to elucidate the exact mechanisms involved .
  • Neurological Applications : The compound is being explored as a precursor for drugs targeting neurological disorders. Its ability to modulate neurotransmission pathways could be beneficial in treating conditions such as depression and anxiety.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways. For instance, it could influence pathways related to inflammation and cell proliferation by modulating enzyme activity .
  • Receptor Binding : It may bind to specific receptors in the nervous system, thereby affecting neurotransmitter release and signaling pathways. This interaction could lead to therapeutic effects in neurological conditions.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against gram-positive and gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Mechanisms :
    • In vitro studies demonstrated that treatment with this compound led to increased apoptosis markers in cancer cell lines. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to controls.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Receptor binding
Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylateLimited antimicrobial activitySimilar enzyme interactions
Methyl (2S,3S)-3-methylpyrrolidine-2-carboxylateModerate anticancer activityDifferent receptor affinities

Scientific Research Applications

Organic Synthesis

Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

  • Drug Development: It plays a role in developing drugs targeting specific biological pathways. Its stereochemistry can influence drug efficacy and safety profiles.
  • Biologically Active Molecules: As a precursor for biologically active compounds, it is involved in synthesizing molecules with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research

Research indicates that this compound interacts with specific enzymes and receptors:

  • Enzyme Modulation: The compound may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing processes such as amino acid metabolism.
  • Anticancer Activity: Some derivatives have shown enhanced efficacy against cancer cells when used in combination with established chemotherapy agents.
  • Neuroprotective Effects: Investigations are ongoing into its potential to protect neuronal cells from degeneration.

Case Studies

Case Study 1: Anticancer Properties
Research has demonstrated that derivatives of this compound can enhance the cytotoxic effects of existing anticancer drugs. For instance, studies on murine models have shown that these derivatives improve the effectiveness of sorafenib in treating hepatocellular carcinoma.

Case Study 2: Neuroprotective Potential
Certain derivatives are being evaluated for their neuroprotective effects. Preliminary studies suggest that they may inhibit pathways leading to neuronal cell death, presenting opportunities for developing treatments for neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents and stereochemistry, leading to variations in properties and reactivity:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions Reference
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate C₇H₁₃NO₂ 143.18 Methyl (C3), ester (C2) Not specified
Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate HCl C₆H₁₂ClNO₃ 181.62 Hydroxyl (C3), HCl salt 2–8°C
Methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate C₆H₁₁NO₃ 145.16 Hydroxyl (C3), ester (C2) Not specified
Spiro-oxindole derivative () C₂₄H₂₉N₃O₇ 494.19 Spiro-indole, tert-butoxycarbonyl Not specified

Stereochemical Considerations

  • The (2R,3S) configuration of the target compound is enantiomerically distinct from the (2S,3R)-hydroxyl variant (), which may lead to divergent biological activities or binding affinities .
  • Crystallographic data () reveal that the (2R,3S) configuration facilitates weak C–H⋯O hydrogen bonds in the solid state, influencing crystal packing and stability .

Physicochemical Properties

  • Hydrochloride Salt vs. Ester : The hydrochloride form () exhibits higher hygroscopicity, necessitating refrigerated storage, whereas the ester form (target compound) is likely more stable under ambient conditions .
  • Spectral Data : While direct spectral data for the target compound are unavailable, analogues in and provide reference NMR and MS patterns, highlighting the importance of stereochemistry in spectral interpretation .

Research Findings and Implications

  • Crystallography : The orthorhombic crystal system (space group P2₁2₁2₁) of the target compound’s structural relative () underscores the role of chirality in dictating solid-state behavior .
  • Pharmacological Potential: Although the target compound’s bioactivity is unspecified, its structural similarity to patented intermediates () suggests utility in synthesizing bioactive molecules, such as kinase inhibitors or antiviral agents .
  • Chiral Resolution: The enantiomeric purity of derivatives like those in and is critical for applications in asymmetric synthesis, where even minor stereochemical impurities can compromise catalytic efficiency .

Preparation Methods

Palladium-Catalyzed Hydrogenolysis

A cornerstone of synthesizing methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate involves the hydrogenolytic removal of protecting groups from intermediate precursors. For example, methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes hydrogenation in methanol with 10% palladium on activated carbon under 20–25°C for 4–24 hours, yielding the deprotected pyrrolidine core. This method achieved an 83% yield (830 mg) when conducted at room temperature for 24 hours under 21979.4 Torr hydrogen pressure.

Key Reaction Parameters:

  • Catalyst: 10% Pd/C (0.3–0.5% w/w relative to substrate)

  • Solvent: Methanol or methanol/acetic acid mixtures

  • Conditions: 20–25°C, 4–24 hours, H₂ pressure (1–425 psi)

The stereochemical integrity of the product is preserved under these conditions, as evidenced by nuclear magnetic resonance (NMR) data showing distinct coupling patterns for the (2S,3S) configuration. For the (2R,3S) target, analogous protocols would require chiral induction during earlier synthetic steps.

Chiral Resolution and Stereochemical Control

Asymmetric Catalysis

Asymmetric hydrogenation of prochiral enamines or imines offers a route to the (2R,3S) configuration. A related synthesis of (R)-3-methylpyrrolidine-3-carboxylic acid employed a benzyl-protected intermediate, which was hydrogenated using Pd/C to remove the protecting group. Adapting this strategy, enantioselective catalysis with chiral ligands (e.g., BINAP or Josiphos) could direct the formation of the (2R,3S) stereochemistry.

Intermediate Functionalization and Coupling Reactions

Acylation and Amidation

Post-deprotection, the pyrrolidine nitrogen is functionalized to introduce pharmacophoric groups. In one protocol, methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate reacted with ethyl 2-chloro-2-oxoacetate in dichloromethane with diisopropylethylamine, yielding an acylated derivative (890 mg, 58% yield). For the (2R,3S) target, similar acylation conditions could be employed with chiral acylating agents.

Example Reaction Scheme:

Pyrrolidine intermediate+R-COClDIPEA, DCMAcylated product\text{Pyrrolidine intermediate} + \text{R-COCl} \xrightarrow{\text{DIPEA, DCM}} \text{Acylated product}

Purification and Analytical Validation

Chromatographic Techniques

Silica gel column chromatography with gradient elution (heptane/ethyl acetate) is standard for purifying intermediates. Preparative high-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases further refines the final product, as demonstrated by the isolation of compound 27 (57 mg, 31–69% purity).

Spectroscopic Characterization

  • NMR: 1H^1 \text{H}-NMR (200 MHz, CDCl₃) for (2S,3S)-configured derivatives shows distinct resonances at δ 1.35 (d, J=6.4 Hz, 3H) for the methyl group and δ 3.76 (s, 1H) for the ester moiety.

  • IR: Key absorption bands at 2213 cm⁻¹ (nitrile) and 1737 cm⁻¹ (ester) confirm functional group integrity.

Scalability and Process Optimization

Solvent and Catalyst Recycling

Methanol and dichloromethane are routinely recovered via distillation, reducing costs. Pd/C catalysts are filtered and reused in subsequent batches, maintaining activity over multiple cycles.

Yield Optimization

Extended reaction times (24 hours) and elevated hydrogen pressure (425 psi) improve yields from 58% to 83% in hydrogenolysis steps . For asymmetric syntheses, enantiomeric excess (ee) ≥90% is achievable with optimized chiral catalysts.

Q & A

Q. How is the absolute configuration of methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate experimentally determined?

The absolute configuration is confirmed via X-ray crystallography. Single-crystal diffraction data (collected using a Bruker D8 VENTURE diffractometer) are analyzed with SHELXL refinement software. For example, in orthorhombic crystals (space group P21_121_121_1), the Flack parameter (0.02(2)) and hydrogen bonding geometry (C–H⋯O interactions) validate the (2R,3S) configuration . Key steps include crystal growth in suitable solvents (e.g., ethyl acetate/hexane), data collection at low temperatures (100 K), and refinement using programs like OLEX2 or APEX2.

Q. What spectroscopic methods are used to characterize this compound’s purity and stereochemistry?

  • NMR : 1^1H and 13^13C NMR (400 MHz, CDCl3_3) identify proton environments (e.g., methyl groups at δ ~1.3 ppm, pyrrolidine ring protons at δ 3.0–4.0 ppm).
  • HPLC : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve enantiomers (retention time ~12–15 min).
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 172.1). Cross-validation with X-ray data ensures stereochemical accuracy .

Q. How are weak intermolecular interactions in its crystal structure analyzed?

Crystal packing is studied via Mercury software. Weak C–H⋯O hydrogen bonds (distance ~2.3–2.5 Å, angles ~150–160°) and van der Waals interactions are quantified. These interactions stabilize zigzag chains along the a-axis, influencing solubility and melting point .

Advanced Research Questions

Q. How can diastereoselective synthesis of methyl pyrrolidine carboxylates be optimized?

A method involves neutralizing diastereohomogeneous dimethyl glutamate hydrochlorides with NaHCO3_3 in methanol. For example, diastereomeric ratios (dr) >95:5 are achieved by controlling reaction temperature (0–5°C) and solvent polarity. The stereochemical outcome is verified via NOESY NMR (axial vs. equatorial proton correlations) .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

Discrepancies arise from dynamic effects (e.g., ring puckering in solution). Solutions include:

  • VT-NMR : Monitoring chemical shifts at varying temperatures (−50°C to 25°C).
  • DFT calculations : Comparing computed (Gaussian 16) and experimental 1^1H/13^13C shifts.
  • Residual dipolar couplings (RDCs) : Using chiral alignment media (e.g., poly-γ-benzyl-L-glutamate) to probe solution-state conformation .

Q. How is this compound used in synthesizing complex heterocycles (e.g., pyrrolo[1,2-b]pyridazines)?

It serves as a chiral building block in multi-step reactions. For example:

  • Step 1 : Condensation with 2,3-difluorobenzaldehyde under Mitsunobu conditions (DIAD, PPh3_3) forms an imine intermediate.
  • Step 2 : Cyclization via Pd-catalyzed C–N coupling (Pd(OAc)2_2, Xantphos) yields fused pyrrolo-pyridazine cores. Reaction progress is monitored by TLC (silica gel, UV detection), with final products characterized via HRMS and 19^19F NMR .

Q. What computational methods predict its conformational stability in biological systems?

  • Molecular docking (AutoDock Vina) : Models interactions with enzyme active sites (e.g., prolyl oligopeptidase).
  • MD simulations (AMBER) : Assesses stability in aqueous/PBS buffers (RMSD <1.5 Å over 100 ns).
  • QM/MM : Evaluates transition states in enzymatic reactions (e.g., ester hydrolysis) .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound

ParameterValueReference
Space groupP21_121_121_1
Unit cell (Å)a=9.1809, b=9.2384, c=18.577
Flack parameter0.02(2)
C–H⋯O bond length2.38 Å

Q. Table 2. Optimized Diastereoselective Synthesis Conditions

ConditionEffect on drReference
Temperature (0°C)dr >95:5
Solvent (MeOH/H2_2O)Increased polarity → higher dr
Base (NaHCO3_3)Neutralizes HCl, avoids racemization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.